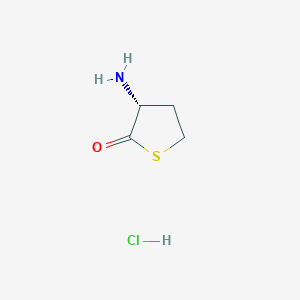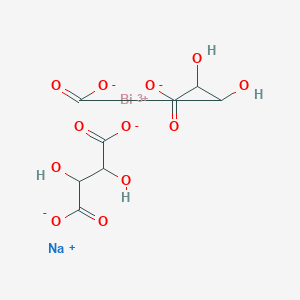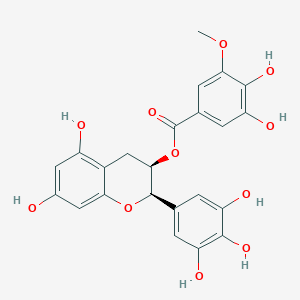
D-Homocysteine thiolactone hydrochloride
Overview
Description
D-Homocysteine thiolactone hydrochloride: is a cyclic amino acid derivative. It is a five-membered cyclic thioester of the amino acid homocysteine. This compound is generated from homocysteine as a result of an error-editing reaction, principally of methionyl-tRNA synthetase . Elevated levels of homocysteine thiolactone are associated with cardiovascular diseases, strokes, atherosclerosis, and neurological abnormalities . It is not only an important metabolite but also a versatile building block for organic and bioorganic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Demethylation of Methionine: D-Homocysteine thiolactone hydrochloride can be synthesized by demethylation of methionine using hydriodic acid at 128°C for 3 hours.
Enzymatic Digestion: Another method involves enzymatic digestion with bleomycin hydrolase, which exhibits stereoselectivity for L-Homocysteine thiolactone.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Homocysteine thiolactone hydrochloride can undergo oxidation reactions.
Reduction: It can also participate in reduction reactions.
Substitution: This compound can undergo substitution reactions, particularly involving the thiol group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Halogenating agents like chlorine and bromine are often used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Reduction Products: Reduction can yield thiols and other reduced sulfur compounds.
Substitution Products: Substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Chemistry: D-Homocysteine thiolactone hydrochloride is used as a building block in organic synthesis. It is a versatile intermediate in the preparation of various compounds .
Biology: In biological research, this compound is studied for its role in protein N-homocysteinylation, a process that can lead to protein damage and autoimmune responses .
Medicine: Elevated levels of homocysteine thiolactone are associated with cardiovascular diseases, strokes, and neurological disorders. Research is ongoing to understand its role in these conditions and to develop potential therapeutic interventions .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and sustainable materials .
Mechanism of Action
D-Homocysteine thiolactone hydrochloride exerts its effects by forming an activated derivative, HcyAMP, which catalyzes an intramolecular thioester bond formation between the side-chain—SH group and the activated carbonyl group of homocysteine . This reaction leads to the formation of homocysteine thiolactone, which can react with the side chain of protein lysine, causing protein damage and autoimmune responses .
Comparison with Similar Compounds
- L-Homocysteine thiolactone hydrochloride
- DL-Homocysteine thiolactone hydrochloride
- Cysteamine hydrochloride
- γ-Thiobutyrolactone
Comparison:
- L-Homocysteine thiolactone hydrochloride: Similar in structure but differs in stereochemistry.
- DL-Homocysteine thiolactone hydrochloride: A racemic mixture of D- and L-forms.
- Cysteamine hydrochloride: Contains a similar thiol group but lacks the cyclic structure.
- γ-Thiobutyrolactone: Similar cyclic structure but differs in the functional groups attached.
D-Homocysteine thiolactone hydrochloride is unique due to its specific stereochemistry and its role in protein N-homocysteinylation, which is not observed in the other similar compounds .
Properties
IUPAC Name |
(3R)-3-aminothiolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGSUBKDDEALH-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=O)[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-77-0 | |
| Record name | Homocysteine thiolactone hydrochloride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9171N54U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















